5-chloro-2,6-dimethylpyridazin-3(2H)-one
Description
5-Chloro-2,6-dimethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chlorine atom at position 5 and methyl groups at positions 2 and 6 of the heterocyclic ring. Pyridazinones are nitrogen-containing bicyclic compounds with diverse biological and industrial applications, including medicinal chemistry (analgesics, anticancer agents) and materials science (corrosion inhibitors) . The chloro and methyl substituents in this compound influence its electronic properties, steric bulk, and reactivity, making it a versatile scaffold for functionalization.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-chloro-2,6-dimethylpyridazin-3-one |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(7)3-6(10)9(2)8-4/h3H,1-2H3 |
InChI Key |
YLEXJPGLTXIJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C=C1Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
5-Chloro-6-Phenyl Derivatives
Compounds such as 5-chloro-6-phenylpyridazin-3(2H)-one () and its 2-substituted analogs (e.g., 3a-3h ) highlight the impact of aromatic vs. aliphatic substituents. For example:
- Ethyl 2-(4-chloro-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (3a) exhibits a yield of 72% and a melting point of 77.0–78.5°C, with distinct IR carbonyl stretches at 1737.8 cm⁻¹ (ester) and 1678.0 cm⁻¹ (pyridazinone) .
- 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h) shows a lower melting point (92.4–94.0°C) due to the bulky methoxybenzyl group, which also introduces steric hindrance affecting reactivity .
Comparison with 5-Chloro-2,6-Dimethylpyridazin-3(2H)-One :
The methyl groups at positions 2 and 6 in the target compound reduce steric hindrance compared to phenyl or benzyl substituents, enabling faster alkylation or nucleophilic substitution reactions.
Methylthio and Furo Derivatives
Studies on 5-methylthio[2,3-d]pyridazin-4(5H)-ones () reveal that sulfur-containing substituents enhance nucleophilicity, facilitating reactions with NaSCH₃ or KOH to form fused heterocycles (e.g., furopyridazinones). In contrast, the chloro group in the target compound favors electrophilic substitution or elimination pathways .
Spectral and Physical Properties
NMR and IR Data
- 5-Benzyl-2,6-dimethylpyridazin-3(2H)-one () displays ¹H-NMR signals at δ 2.20 ppm (CH₃), 3.72 ppm (CH₂), and 6.53 ppm (aromatic H), with a C=O stretch at 1663 cm⁻¹.
- 5-(2-Chlorobenzyl)-2,6-dimethylpyridazin-3-one (CBDP, ) shows similar methyl signals but downfield aromatic shifts due to the electron-withdrawing chloro substituent.
Key Differences :
The target compound’s ¹H-NMR spectrum would lack benzyl-related signals (δ 3.72–6.53 ppm) but retain methyl resonances near δ 2.20 ppm. Its C=O stretch (~1660–1680 cm⁻¹) aligns with analogs, confirming the conserved lactam structure .
Data Tables: Comparative Analysis of Pyridazinone Derivatives
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